

^1H and ^{13}C NMR spectral data for Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetramethylammonium hydrogensulfate*

Cat. No.: *B1140689*

[Get Quote](#)

A comprehensive guide to the ^1H and ^{13}C NMR spectral data of **Tetramethylammonium hydrogensulfate**, alongside a comparison with viable alternatives. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of spectral data, experimental protocols, and structural comparisons.

Spectroscopic Analysis: A Comparative Overview

Herein, we present a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for **Tetramethylammonium hydrogensulfate** and its alternatives. The data, encompassing both proton (^1H) and carbon-13 (^{13}C) NMR, is systematically tabulated to facilitate straightforward comparison. Understanding the subtle shifts in spectral data can provide insights into the molecular environment and interactions of these quaternary ammonium salts.

Tetramethylammonium Cation: Core Spectral Data

The tetramethylammonium cation is the core structure in several of the compared salts. The following table summarizes its fundamental NMR spectral data as a reference.

Compound	¹ H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)	Solvent
Tetramethylammonium	3.18	57.963	D ₂ O[1]

Comparative NMR Data of Tetramethylammonium Salts

The counter-ion can influence the electronic environment of the tetramethylammonium cation, leading to slight variations in chemical shifts. The table below compares the NMR data of **tetramethylammonium hydrogensulfate** with other tetramethylammonium salts.

Compound	¹ H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)	Solvent
Tetramethylammonium hydrogensulfate	Data not explicitly found	Spectrum available[2]	D ₂ O
Tetramethylammonium acetate	Spectrum available	Spectrum available[3]	Not specified
Tetramethylammonium chloride	Spectrum available	Data not explicitly found	D ₂ O
Tetramethylammonium iodide	Spectrum available	Spectrum available[4] [5]	Deuterium oxide/Deuterium chloride

Note: While specific chemical shift values for some compounds were not available in a readily comparable format, links to their spectra are provided for reference.

Alternative Quaternary Ammonium Salt: Tetrabutylammonium hydrogensulfate

Tetrabutylammonium hydrogensulfate serves as a common alternative, particularly as a phase-transfer catalyst. Its bulkier alkyl groups significantly alter the NMR spectrum.

Compound	¹ H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)	Solvent
Tetrabutylammonium hydrogensulfate	Spectrum available[6]	Spectrum available[7]	Not specified

Experimental Protocols

The acquisition of high-quality NMR spectra for quaternary ammonium salts requires careful sample preparation and instrument parameter selection. Below is a generalized experimental protocol.

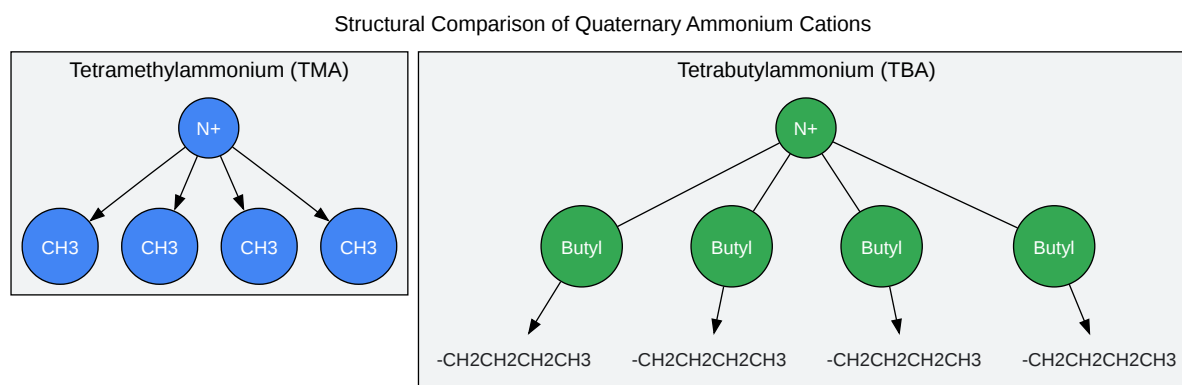
General NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the quaternary ammonium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For quantitative analysis, an internal standard with a known chemical shift and concentration may be added.
- **NMR Instrument:** The spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.
- **¹H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is commonly used.
 - **Spectral Width:** A spectral width of approximately 10-15 ppm is typically sufficient.
 - **Number of Scans:** The number of scans can range from 8 to 64, depending on the sample concentration.
 - **Relaxation Delay:** A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons between scans.
- **¹³C NMR Acquisition:**

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve signal-to-noise.
- Spectral Width: A wider spectral width of around 200-250 ppm is necessary to cover the range of carbon chemical shifts.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope and its smaller gyromagnetic ratio.
- Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.
- Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Structural Comparison of Cations

To visualize the structural difference between the tetramethylammonium and tetrabutylammonium cations, a DOT language script for Graphviz is provided below.



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the structural differences between the tetramethylammonium and tetrabutylammonium cations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmse000780 Tetramethylammonium at BMRB [bmrb.io]
- 2. Tetramethylammonium hydrogen sulfate(103812-00-6) ^{13}C NMR [m.chemicalbook.com]
- 3. Tetramethylammonium acetate(10581-12-1) ^{13}C NMR spectrum [chemicalbook.com]
- 4. Tetramethylammonium iodide | $\text{C}_4\text{H}_{12}\text{N.I}$ | CID 6381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]
- 6. Tetrabutylammonium hydrogen sulfate(32503-27-8) ¹H NMR spectrum [chemicalbook.com]
- 7. Tetrabutylammonium hydrogen sulfate(32503-27-8) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [¹H and ¹³C NMR spectral data for Tetramethylammonium hydrogensulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140689#1h-and-13c-nmr-spectral-data-for-tetramethylammonium-hydrogensulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com